molecular formula C19H28N4O2 B1163606 ADB-PINACA isomer 3

ADB-PINACA isomer 3

Cat. No. B1163606
M. Wt: 344.5
InChI Key: BIAATZFCIKCULE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA is an analog of AKB48, a synthetic cannabinoid recently identified in herbal products. ADB-PINACA isomer 3 is a regioisomer of ADB-PINACA. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Profiling of Synthetic Cannabinoids


ADB-PINACA and its analog, 5F-ADB-PINACA, are synthetic cannabinoids known for their potency. A study by Carlier et al. (2017) identified 19 major metabolites of ADB-PINACA and 12 of 5F-ADB-PINACA through human hepatocyte incubation. Key metabolic reactions included hydroxylation and glucuronidation for ADB-PINACA, and oxidative defluorination followed by carboxylation for 5F-ADB-PINACA. The study recommends certain metabolites as markers for intake of these substances, emphasizing the need for precise analytical methods to differentiate between the intake of ADB-PINACA and its analogs due to their shared metabolic pathways (Carlier et al., 2017).

Forensic Detection and Toxicology

Screening of Synthetic Cannabinoids in Blood


A study by Tynon et al. (2017) focused on the screening and confirmation of a range of synthetic cannabinoids, including ADB-PINACA, in human blood. They developed a method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) tailored for the detection of both well-known and emerging synthetic cannabinoids. The approach was validated and applied in forensic investigations, highlighting its significance in identifying the presence of substances like ADB-PINACA in legal and forensic contexts (Tynon et al., 2017).

Pharmacological Studies and Receptor Activity

Pharmacological Characterization of Synthetic Cannabinoids


Banister et al. (2015) conducted a comprehensive study on the synthesis and pharmacological characterization of several synthetic cannabinoids, including ADB-PINACA. The study found that these compounds act as high potency agonists of cannabinoid receptors CB1 and CB2. The findings are crucial for understanding the potential health effects of these substances and their psychoactivity in humans (Banister et al., 2015).

Legal and Regulatory Aspects

Scheduling of Synthetic Cannabinoids


A publication in the Federal Register detailed the placement of ADB-PINACA and other synthetic cannabinoids into Schedule I of the Controlled Substances Act. This classification subjects these substances to strict regulatory controls and sanctions, underscoring the legal recognition of the risks associated with the manufacture, distribution, and possession of ADB-PINACA (Federal Register, 2016).

properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5

InChI

InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

BIAATZFCIKCULE-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(N)=O)CCCC)C1=NN(CCCCC)C2=C1C=CC=C2

synonyms

(S)-N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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